Product packaging for 3,5-Dimethoxy-2-phenylphenol(Cat. No.:CAS No. 110784-40-2)

3,5-Dimethoxy-2-phenylphenol

Cat. No.: B025090
CAS No.: 110784-40-2
M. Wt: 230.26 g/mol
InChI Key: IUWGNBUYIRCEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dimethoxy-2-phenylphenol is a high-value phenolic compound that serves as a versatile building block in advanced organic synthesis and materials science research. Its molecular structure, incorporating both methoxy and phenyl substituents on the phenol ring, makes it a promising precursor for developing novel compounds. Key Research Applications: Organic Synthesis Intermediate: This compound is a key synthetic intermediate for constructing complex molecular architectures. Phenolic compounds of this class are frequently employed in Friedel-Crafts-type reactions and as starting materials for the synthesis of natural product analogs and pharmaceuticals . Polymer Science: It is of significant interest in the development of novel polymeric materials. Related phenylphenol isomers are known to undergo electrochemical anodic polymerization, forming organic deposits with potential applications in creating modified electrodes and sensing layers . Materials Chemistry: The structural motifs present in this compound are valuable in materials chemistry. Its derivatives can be incorporated into larger structures, such as cavitands with selective binding properties, which are useful in sensor technology . Research Value: The presence of electron-donating methoxy groups influences the electron density of the aromatic ring, modulating its reactivity in substitution reactions. The phenolic hydroxyl group allows for further functionalization, while the adjacent phenyl group provides steric and electronic uniqueness, enabling regioselective transformations. This combination makes it a valuable scaffold for medicinal chemistry, chemical biology, and functional materials research. Researchers can utilize this chemical to explore new synthetic pathways, develop analytical methods, and engineer advanced materials with tailored properties. NOTE: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Proper safety protocols must be followed when handling this and all laboratory chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B025090 3,5-Dimethoxy-2-phenylphenol CAS No. 110784-40-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110784-40-2

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

3,5-dimethoxy-2-phenylphenol

InChI

InChI=1S/C14H14O3/c1-16-11-8-12(15)14(13(9-11)17-2)10-6-4-3-5-7-10/h3-9,15H,1-2H3

InChI Key

IUWGNBUYIRCEGC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2)O

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2)O

Synonyms

[1,1-Biphenyl]-2-ol,4,6-dimethoxy-(9CI)

Origin of Product

United States

Advanced Synthetic Strategies and Methodological Innovations for 3,5 Dimethoxy 2 Phenylphenol and Analogues

Precursor Chemistry and Stereoselective Pathways for Phenolic Substructures

The construction of the target molecule begins with the strategic synthesis of its core components: a dimethoxylated phenol (B47542) and a phenyl group, which are then joined.

Synthesis of Key Dimethoxylated Phenol Intermediates

The primary precursor for the title compound is 3,5-dimethoxyphenol (B141022). This intermediate is a versatile building block in organic synthesis. cymitquimica.com It is typically a white to off-white crystalline solid. cymitquimica.com The synthesis of such dimethoxylated phenols can be achieved through various routes. One common method involves the nucleophilic aromatic substitution (SNAr) of haloarenes. For instance, fluorinated benzene (B151609) derivatives can be converted to their methoxylated counterparts using sodium methoxide (B1231860) in solvents like dimethylformamide (DMF). nih.gov This approach provides good to excellent yields of the desired methoxylated products. nih.gov

Introduction of the Phenyl Moiety via Coupling Reactions

The introduction of the phenyl group at the C2 position of the 3,5-dimethoxyphenol ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods are foundational for forming carbon-carbon bonds between two aromatic rings.

The Suzuki-Miyaura coupling is a powerful and widely used method for this transformation. nih.govlibretexts.org It typically involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org For the synthesis of 3,5-Dimethoxy-2-phenylphenol, this would involve coupling 2-halo-3,5-dimethoxyphenol with phenylboronic acid. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoborane, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Other cross-coupling reactions like Negishi (using an organozinc reagent), and Stille (using an organotin reagent) also serve as powerful tools for biaryl synthesis, each offering different scopes and tolerances for functional groups. nih.gov Direct C-H arylation has also emerged as a potent alternative, avoiding the need for pre-functionalized starting materials. nih.govnih.gov

Novel Reaction Conditions and Green Chemistry Approaches in Phenol Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign reaction protocols.

Catalytic Systems and Promoters for Arylation Reactions

The success of cross-coupling reactions for biaryl synthesis hinges on the catalytic system. Palladium catalysts are most common, with the choice of ligands and promoters being critical for reaction efficiency and selectivity.

Palladium Catalysts: Systems based on palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are frequently employed. oup.comliv.ac.uk

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. libretexts.org Triphenylphosphine (PPh₃) is a classic choice, but more sophisticated ligands, such as those based on functionalized biphenyls (e.g., JohnPhos), often provide superior results in terms of yield and reaction scope. libretexts.orgoup.comqueensu.ca

Promoters/Bases: A base is essential for the transmetalation step in Suzuki couplings. libretexts.org Common choices include carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and phosphates like potassium phosphate (B84403) (K₃PO₄). oup.comscielo.org.mxresearchgate.net The choice of base can significantly impact the reaction outcome.

Recent advancements include the development of rhodium acs.org and copper-based catalytic systems for the ortho-arylation of phenols, offering alternative reactivity and selectivity. nih.govrsc.org For instance, copper(I) catalysts have been used for the ortho-indolylation of phenols with high efficiency at ambient temperatures. nih.govrsc.org

Table 1: Comparison of Catalytic Systems for Arylation of Phenols

Catalytic System Reaction Type Key Features Reference(s)
Pd(OAc)₂ / PPh₃ / Cs₂CO₃ Suzuki-type Arylation Effective for multiple arylations on a phenol ring in non-polar solvents. oup.com
[{RhCl(COD)}₂] / P(NMe₂)₃ Ortho-Arylation Allows ortho-selective intermolecular arylation of phenols. acs.org
[Cu(OTf)]₂·C₆H₆ Ortho-Indolylation High efficiency and selectivity at ambient temperature. nih.govrsc.org
Pd/C / K₂CO₃ Suzuki-Miyaura Coupling "Green" approach using a recyclable catalyst, often with microwave assistance. scielo.org.mx

Microwave-Assisted and One-Pot Synthetic Protocols for Polysubstituted Phenols

To improve reaction times, yields, and energy efficiency, chemists are increasingly turning to innovative protocols.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. rsc.orgscientific.netdntb.gov.ua In the context of Suzuki-Miyaura couplings, using a domestic microwave oven has been shown to effectively promote the reaction, leading to high yields in significantly shorter times compared to conventional heating. scielo.org.mx This technique is particularly valuable for synthesizing polysubstituted heterocyclic and aromatic compounds. rsc.orgbeilstein-journals.org

One-Pot Protocols: One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. scientific.netacs.orgnih.govrsc.org For example, functionalized biphenyl-based ligands have been prepared in a one-pot procedure involving the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. acs.orgnih.gov Similarly, one-pot, two-step microwave-assisted methods have been developed for synthesizing complex molecules, avoiding tedious extractions and the handling of potentially hazardous intermediates. scientific.net

Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity

Once the this compound core is synthesized, it can be further modified to create a library of analogues with diverse properties. Derivatization typically targets the hydroxyl group or the aromatic rings.

The phenolic hydroxyl group is a prime site for modification. It can be alkylated, acylated, or used as a directing group for further substitutions on the aromatic ring. For example, silyl (B83357) derivatization using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can protect the hydroxyl group or prepare the molecule for analysis by gas chromatography/mass spectrometry (GC/MS). nih.govcore.ac.uk

The aromatic rings can undergo further electrophilic aromatic substitution reactions. The existing methoxy (B1213986) and hydroxyl groups direct new substituents to specific positions, allowing for controlled synthesis of more complex structures. For instance, azo-coupling reactions can introduce azo groups onto the phenol ring, as demonstrated by the reaction of 3,5-dimethoxyphenol with a diazonium salt to yield an azo-functionalized phenol. mdpi.comresearchgate.net Furthermore, ruthenium-catalyzed C-H coupling can be employed to react 3,5-dimethoxyphenol with α,β-unsaturated carbonyl compounds, leading to the formation of complex chromene derivatives. nsf.gov These strategies open pathways to a vast array of functionalized biphenylphenols with potentially novel applications.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
3,5-dimethoxyphenol
Boron tribromide
Sodium methoxide
Dimethylformamide (DMF)
Phenylboronic acid
Palladium acetate (Pd(OAc)₂)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Triphenylphosphine (PPh₃)
JohnPhos
Cesium carbonate (Cs₂CO₃)
Potassium carbonate (K₂CO₃)
Potassium phosphate (K₃PO₄)
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Arylmagnesium halides
Chlorodialkylphosphine

Elucidation of Molecular and Supramolecular Structures of 3,5 Dimethoxy 2 Phenylphenol and Its Derivatives

Advanced Spectroscopic Characterization for Structural Confirmation (e.g., High-Resolution NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of 3,5-Dimethoxy-2-phenylphenol, the methoxy (B1213986) groups are expected to present as sharp singlets, each integrating to three protons, typically in the chemical shift range of 3.5-4.0 ppm. acdlabs.com The aromatic protons would appear as multiplets in the downfield region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns being dependent on the rotational conformation of the biphenyl (B1667301) system and the electronic effects of the substituents. The phenolic hydroxyl proton would likely appear as a broad singlet, and its chemical shift would be concentration-dependent and influenced by the solvent. For comparison, the aromatic protons of the parent compound, 2-phenylphenol (B1666276), show a complex multiplet in the region of 7.2-7.6 ppm. np-mrd.orgchemicalbook.com

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The carbons of the two methoxy groups would be expected to resonate in the range of 55-60 ppm. acdlabs.com The aromatic carbons would appear in the region of 110-160 ppm. The carbon bearing the hydroxyl group (C-1) and the carbons bearing the methoxy groups (C-3 and C-5) would be significantly influenced by the oxygen atoms, appearing at the lower field end of the aromatic region. The carbon atom at the junction of the two phenyl rings (C-2) would also have a characteristic chemical shift.

A comprehensive analysis of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Analogues

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Phenolic OHVariable, broad singlet-
Methoxy (OCH₃)~3.5 - 4.0 (singlet)~55 - 60
Aromatic CH~6.5 - 8.0 (multiplets)~100 - 140
Aromatic C-O-~150 - 160
Aromatic C-C (ipso)-~125 - 145

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of this compound with high precision, allowing for the confirmation of its molecular formula (C₁₄H₁₄O₃).

Electron Ionization (EI-MS): Under electron ionization, this compound would be expected to show a prominent molecular ion peak (M⁺·). The fragmentation pattern would likely involve the loss of methyl radicals (·CH₃) from the methoxy groups, a common fragmentation pathway for methoxy-substituted aromatic compounds. nist.gov The loss of a formyl radical (·CHO) or carbon monoxide (CO) from the phenol (B47542) ring are also possible fragmentation routes. The stability of the biphenyl system would likely result in fragment ions corresponding to the biphenyl backbone. The study of fragmentation patterns in related substituted 3-phenylpropenoates has shown that the position of substituents significantly influences the fragmentation pathways. nih.gov

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

m/z Value Possible Fragment Fragmentation Pathway
230[M]⁺·Molecular Ion
215[M - CH₃]⁺Loss of a methyl radical
200[M - 2CH₃]⁺·Loss of two methyl radicals
201[M - CHO]⁺Loss of a formyl radical
185[M - CH₃ - 2CO]⁺Subsequent loss of carbon monoxide

Solid-State Structural Analysis (e.g., X-ray Crystallography of Analogues)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. pages.dev While a crystal structure for this compound itself has not been reported, analysis of closely related analogues provides significant insight into the likely solid-state conformation and supramolecular interactions.

In many 2-phenylphenol derivatives, the dihedral angle between the two phenyl rings is a key structural parameter. This angle is influenced by the nature and position of substituents on the rings. For instance, in 2-(4-Methoxyphenylazo)-4-phenylphenol, the dihedral angle between the azobenzene (B91143) moiety and the substituted phenyl group is approximately 23 degrees. nih.gov The presence of substituents can lead to non-planar conformations to minimize steric hindrance.

Supramolecular assembly in the solid state is largely governed by non-covalent interactions such as hydrogen bonding and π-π stacking. In derivatives of 2-phenylphenol, the hydroxyl group is a potent hydrogen bond donor and can form intramolecular hydrogen bonds with acceptor groups on the adjacent phenyl ring or intermolecular hydrogen bonds, leading to the formation of dimers, chains, or more complex networks. researchgate.net The phenyl rings themselves can participate in π-π stacking interactions, further stabilizing the crystal lattice. researchgate.net

Interactive Data Table: Crystallographic Data for an Analogue: 5,6-Dimethoxy-[1',1:4,1''-terphenyl]-2-ol

Parameter Value Reference
Crystal SystemOrthorhombic researchgate.net
Space GroupP2₁2₁2₁ researchgate.net
a (Å)8.835(2) researchgate.net
b (Å)11.531(2) researchgate.net
c (Å)17.068(3) researchgate.net
α (°)90 researchgate.net
β (°)90 researchgate.net
γ (°)90 researchgate.net
Volume (ų)1737.5(6) researchgate.net
Z4 researchgate.net

Mechanistic Dissection of Biological Activities Attributed to 3,5 Dimethoxy 2 Phenylphenol

Investigation of Antioxidant Action Mechanisms

No studies are available on the antioxidant action mechanisms of 3,5-Dimethoxy-2-phenylphenol.

There is no kinetic data or analysis of the radical scavenging pathways for this compound in the existing scientific literature.

The specific role of the phenolic hydroxyl group in the redox processes of this compound has not been investigated.

Radical Scavenging Pathways and Kinetic Analysis

Enzyme Inhibition and Modulation Studies

No data exists concerning the effects of this compound on enzyme inhibition or modulation.

Structure-Activity Relationship (SAR) Studies for Biological Potency

There are no published structure-activity relationship studies for this compound to assess its biological potency.

Compound Names Mentioned

Metabolic Fate and Biotransformation Pathways of 3,5 Dimethoxy 2 Phenylphenol

In Vitro and Ex Vivo Metabolic Profiling

In vitro and ex vivo metabolic studies using systems such as liver microsomes, S9 fractions, and hepatocytes are fundamental in identifying metabolic pathways. For 3,5-Dimethoxy-2-phenylphenol, such studies would be crucial in elucidating its primary and conjugated metabolites.

Identification of Primary Metabolites

Based on the metabolism of similar phenolic compounds, the primary metabolites of this compound are anticipated to be products of oxidative reactions. The presence of two methoxy (B1213986) groups and a phenyl ring suggests several potential sites for metabolic modification.

Key predicted primary metabolic reactions include:

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic rings is a common metabolic pathway for phenolic compounds. This can occur on either the phenyl ring or the dimethoxyphenyl ring. For instance, studies on the biphenyl (B1667301) phytoalexin aucuparin (B161809) (3,5-dimethoxy-4-hydroxybiphenyl) have shown that hydroxylation is a key biosynthetic step. washington.edu

O-Demethylation: The methoxy groups are susceptible to enzymatic cleavage to form hydroxyl groups, which can then undergo further conjugation.

The potential primary metabolites resulting from these reactions are presented in the table below. The identification of these metabolites in a laboratory setting would typically involve techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.netmdpi.com

Predicted Primary Metabolite Predicted Metabolic Reaction
2-Phenyl-1,3-benzenediol, 5-methoxy-O-Demethylation
3,5-Dimethoxy-[1,1'-biphenyl]-2,x-diolAromatic Hydroxylation
2-(x-Hydroxyphenyl)-3,5-dimethoxyphenolAromatic Hydroxylation

This table presents predicted primary metabolites of this compound based on known metabolic pathways of similar compounds. The variable 'x' in the chemical names and table indicates an unknown position of hydroxylation on the aromatic ring.

Characterization of Conjugated Metabolites (e.g., Glucuronides, Sulfates)

Following Phase I metabolism, the newly introduced or exposed hydroxyl groups on the primary metabolites of this compound would serve as sites for Phase II conjugation reactions. The principal conjugation pathways for phenolic compounds are glucuronidation and sulfation. nih.govhmdb.ca

Glucuronidation: This process involves the attachment of glucuronic acid to the hydroxyl groups, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the water solubility of the metabolite, facilitating its excretion. washington.edu

Sulfation: This pathway involves the transfer of a sulfonate group to the hydroxyl moieties, mediated by sulfotransferases (SULTs). Like glucuronidation, sulfation enhances the hydrophilicity of the metabolites. nih.govhmdb.ca

The expected conjugated metabolites would be glucuronide and sulfate (B86663) adducts of the primary hydroxylated and/or demethylated metabolites. The relative amounts of these conjugates can vary depending on the specific enzymes involved and the concentration of the substrate. nih.gov The characterization of these conjugates would typically be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the mass shift corresponding to the addition of glucuronic acid or a sulfate group. researchgate.net

Predicted Conjugated Metabolite Conjugation Reaction Phase I Metabolite Substrate
Glucuronide conjugate of hydroxylated this compoundGlucuronidationHydroxylated metabolite
Sulfate conjugate of hydroxylated this compoundSulfationHydroxylated metabolite
Glucuronide conjugate of demethylated this compoundGlucuronidationDemethylated metabolite
Sulfate conjugate of demethylated this compoundSulfationDemethylated metabolite

This table outlines the predicted conjugated metabolites of this compound, which would be formed from its primary metabolites.

Enzymology of this compound Biotransformation

The biotransformation of this compound is expected to be carried out by a series of metabolic enzymes, primarily from the Cytochrome P450, UGT, and SULT superfamilies.

Phase I Metabolic Enzymes (e.g., Cytochrome P450-mediated Hydroxylations)

The initial oxidative metabolism of this compound is predicted to be catalyzed by Cytochrome P450 (CYP) enzymes. jst.go.jp These heme-containing monooxygenases are the primary enzymes responsible for the hydroxylation and demethylation of a vast array of xenobiotics.

For biphenyl compounds and substituted phenols, several CYP isoforms are known to be involved in their metabolism. For example, the metabolism of other biphenyls has been shown to be mediated by various CYP enzymes. drugbank.com In the case of aucuparin, a structurally similar biphenyl, its biosynthesis involves a microsomal cytochrome P450 monooxygenase for the hydroxylation step. washington.edu Given the structural features of this compound, it is plausible that isoforms from the CYP1A, CYP2C, and CYP3A subfamilies could be involved in its Phase I metabolism. The specific isoforms could be identified through in vitro experiments using recombinant human CYP enzymes and selective chemical inhibitors. nih.govplos.org

Phase II Conjugating Enzymes (e.g., UGTs, SULTs)

The hydroxylated and demethylated metabolites of this compound would subsequently undergo conjugation by UGT and SULT enzymes. nih.gov

UDP-Glucuronosyltransferases (UGTs): Phenolic hydroxyl groups are excellent substrates for UGTs. Several UGT isoforms, particularly from the UGT1A and UGT2B subfamilies, are responsible for the glucuronidation of phenols. nih.govwashington.edu For instance, UGT1A1, UGT1A9, and UGT2B7 are major hepatic UGTs involved in the metabolism of a wide range of phenolic compounds. tandfonline.com

Sulfotransferases (SULTs): SULTs also play a crucial role in the conjugation of phenols. The SULT1A subfamily, including SULT1A1, SULT1A2, and SULT1A3, as well as SULT1E1, are known to sulfonate phenolic compounds efficiently. hmdb.caplos.org

The specific UGT and SULT isoforms responsible for the conjugation of this compound metabolites could be determined by incubating the primary metabolites with a panel of recombinant human UGT and SULT enzymes.

Enzyme Superfamily Predicted Role in Metabolism Key Isoforms for Phenolic Compounds
Cytochrome P450 (CYP)Phase I: Hydroxylation, O-DemethylationCYP1A, CYP2C, CYP3A subfamilies
UDP-Glucuronosyltransferases (UGT)Phase II: GlucuronidationUGT1A1, UGT1A9, UGT2B7
Sulfotransferases (SULT)Phase II: SulfationSULT1A1, SULT1A2, SULT1A3, SULT1E1

This table summarizes the key enzyme families and isoforms predicted to be involved in the metabolism of this compound based on their known roles in metabolizing similar compounds.

Advanced Metabolomics Approaches for Pathway Elucidation

Modern metabolomics platforms offer powerful tools for the comprehensive analysis of drug metabolism. An untargeted metabolomics approach, utilizing high-resolution mass spectrometry (such as HPLC-Q-Orbitrap MS), could provide a global view of the metabolic changes induced by this compound.

This approach allows for the detection and identification of a wide range of metabolites without prior knowledge of their structures. By comparing the metabolic profiles of control samples with those treated with this compound, it is possible to identify novel metabolites and elucidate complex biotransformation pathways. mdpi.com Techniques like molecular networking can further aid in the structural characterization of unknown metabolites by grouping structurally related compounds based on their fragmentation patterns in tandem MS analysis. mdpi.com While no specific metabolomics studies on this compound have been reported, the application of such techniques to similar compounds has proven to be highly effective in identifying new metabolites and metabolic pathways.

Untargeted and Targeted Metabolite Profiling

Untargeted metabolomics provides a broad, exploratory analysis to identify as many metabolites as possible in a biological sample after exposure to a compound, offering clues to its biotransformation. Targeted metabolomics, in contrast, focuses on quantifying specific, known metabolites. As of now, no studies utilizing either of these powerful techniques to investigate the metabolism of this compound have been reported in scientific journals. Such research would be crucial in identifying the primary products of its breakdown and conjugation in vivo.

Stable Isotope-Assisted Metabolomic Studies

The use of stable isotopes, such as ¹³C or ²H, to label a compound is a definitive method for tracing its metabolic fate. This approach allows researchers to track the labeled atoms through various metabolic reactions, providing unambiguous evidence of biotransformation pathways. There are currently no published studies that have applied stable isotope labeling to this compound to elucidate its metabolic journey.

While the metabolism of simpler related compounds like phenol (B47542) and 2-phenylphenol (B1666276) has been documented, the unique substitution pattern of this compound—with two methoxy groups and a phenyl ring—complicates any direct extrapolation of these findings. The scientific community awaits dedicated research to fill this knowledge void and fully characterize the biotransformation of this compound.

Computational Chemistry and in Silico Modeling for 3,5 Dimethoxy 2 Phenylphenol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can accurately predict various molecular attributes from first principles.

Density Functional Theory (DFT) Applications to Molecular Geometry and Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometry and other properties of phenolic compounds. For instance, studies on various phenols have utilized DFT with the B3LYP functional and basis sets like 6-31G(d) to optimize molecular geometries and perform frequency calculations. jmaterenvironsci.comresearchgate.net This approach allows for the precise determination of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. researchgate.net The accuracy of these calculations is often validated by comparing computed vibrational frequencies with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potentials (MEP)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. semanticscholar.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's excitability and its ability to participate in chemical reactions. semanticscholar.orgchalcogen.ro A smaller gap generally indicates higher reactivity. chalcogen.ro For phenolic compounds, HOMO and LUMO analysis helps in understanding their antioxidant activity and their potential to act as electron donors.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting how the molecule will interact with other molecules, including biological targets. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for Phenolic Compounds

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates chemical reactivity and stability.
Dipole Moment Measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
MEP Visual representation of electrostatic potential on the molecular surface.Predicts sites for electrophilic and nucleophilic attack.

This table provides a general overview of parameters. Specific values for 3,5-Dimethoxy-2-phenylphenol would require dedicated DFT calculations.

Calculation of Thermochemical Parameters (e.g., Bond Dissociation Energies)

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond. latrobe.edu.au For phenols, the O-H bond dissociation energy is a key indicator of their antioxidant activity, as it reflects the ease with which they can donate a hydrogen atom to neutralize free radicals. researchgate.net Quantum chemical methods, particularly DFT functionals like M05-2X and M06-2X, have shown excellent performance in calculating BDEs for aromatic compounds. latrobe.edu.au These calculations provide valuable thermochemical data that can be used to compare the antioxidant potential of different phenolic structures. ucsb.edunist.govlibretexts.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery and toxicology for understanding how a compound like this compound might interact with biological targets. researchgate.net The process involves generating various conformations of the ligand and fitting them into the binding site of the receptor, followed by scoring the different poses based on their binding affinity. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. MD simulations provide a more detailed picture of the interactions, including the role of van der Waals forces, hydrophobic interactions, and hydrogen bonding in stabilizing the complex. researchgate.net These simulations can reveal how the ligand and receptor adapt to each other and can help in refining the design of more potent or selective molecules.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or toxicity. jmaterenvironsci.comajrconline.org These models are powerful predictive tools in toxicology, allowing for the estimation of a compound's effects without the need for extensive experimental testing. jmaterenvironsci.comntua.gr

Development of Predictive Models for Biological Endpoints

The development of QSAR/QSTR models involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, and building and validating a mathematical model. nih.gov For phenolic compounds, QSAR/QSTR models have been developed to predict various endpoints, including toxicity to organisms like Tetrahymena pyriformis. jmaterenvironsci.comntua.grnies.go.jp

Molecular descriptors used in these models can be categorized as constitutional, topological, geometrical, and quantum chemical. jmaterenvironsci.com Hydrophobicity, often represented by the logarithm of the octanol-water partition coefficient (log P), and electronic parameters are frequently found to be significant predictors of the biological activity of phenols. jst.go.jp Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are commonly used to build the models. jmaterenvironsci.comnih.gov The predictive power of these models is assessed through internal and external validation techniques. jmaterenvironsci.com The use of multiple models can often enhance the predictive accuracy of in silico investigations. researchgate.net

Table 2: Example of a QSAR Study on Phenol (B47542) Toxicity

Study ComponentDescription
Endpoint Toxicity to Tetrahymena pyriformis (pIC50). jmaterenvironsci.com
Compounds A diverse set of phenolic compounds. jmaterenvironsci.com
Descriptors Quantum chemical parameters, hydrophobicity (log P), etc. jmaterenvironsci.comjst.go.jp
Modeling Techniques Multiple Linear Regression (MLR), Artificial Neural Networks (ANN). jmaterenvironsci.comnih.gov
Validation Internal (cross-validation) and external validation. jmaterenvironsci.com

This table illustrates the components of a typical QSAR study. While this compound may be included in such studies, specific models for this compound would depend on the training set used.

Identification and Validation of Key Molecular Descriptors for this compound Research

In the computational analysis of a compound such as this compound, also known as 2-hydroxy-4,6-dimethoxybiphenyl, the identification and validation of key molecular descriptors are fundamental. These descriptors are numerical values that encode different structural and physicochemical characteristics of a molecule. While specific, validated descriptor data for this compound is not extensively detailed in publicly available research, the principles of computational chemistry and quantitative structure-activity relationship (QSAR) studies on related phenolic compounds guide the selection of relevant parameters. These descriptors are broadly categorized into groups such as hydrophobicity and electronic parameters, which are critical for predicting a molecule's behavior, including its biological activity and toxicity.

Hydrophobicity Descriptors

Hydrophobicity is a critical molecular property that governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is a primary determinant in how a molecule interacts with biological membranes and its potential to reach a target site.

LogP (Octanol-Water Partition Coefficient): The most widely used descriptor for hydrophobicity is the logarithm of the octanol-water partition coefficient, or logP. This value quantifies the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. A higher logP value indicates greater hydrophobicity. In QSAR studies of phenols, logP is consistently a dominant parameter for predicting various forms of toxicity. For instance, research on the toxicity of phenols to aquatic organisms like Tetrahymena pyriformis has repeatedly demonstrated a strong correlation between toxicity and hydrophobicity, as described by logP. Different computational methods can be used to calculate this value, leading to variants like AlogP, MlogP, and ClogP.

Electronic Parameters

Electronic descriptors provide insight into a molecule's reactivity, stability, and ability to participate in intermolecular interactions such as hydrogen bonding and electrostatic interactions. These parameters are derived from quantum chemical calculations.

pKa (Ionization Constant): The pKa value indicates the tendency of a molecule to donate a proton at a specific pH. For a phenol, this relates to the acidity of the hydroxyl group. The degree of ionization affects a molecule's solubility, membrane permeability, and ability to interact with receptor sites. QSAR models for phenols often incorporate pKa or related terms to account for the differential activity of the ionized and unionized forms of the molecule.

Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. In studies of phenol toxicity, LUMO energy has been used to distinguish between different mechanisms of action.

Partial Atomic Charges: These descriptors describe the distribution of electrons across the atoms of a molecule. They are crucial for understanding electrostatic interactions between the compound and a biological target, such as an enzyme or receptor.

The validation of these descriptors for a specific compound like this compound would involve correlating their calculated values with experimentally determined properties or biological activities. This process is essential for building robust and predictive QSAR models.

Below is an interactive table summarizing the key molecular descriptors relevant for the in silico study of phenolic compounds.

Descriptor CategoryDescriptor NameSymbolDescriptionRelevance
Hydrophobicity Octanol-Water Partition CoefficientlogPMeasures the lipophilicity of the compound.Influences membrane permeability, bioavailability, and hydrophobic interactions.
Electronic Ionization ConstantpKaIndicates the acidity of the phenolic hydroxyl group.Determines the fraction of the compound in ionized vs. neutral form at a given pH, affecting solubility and receptor binding.
Electronic Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-containing orbital.Relates to the molecule's capacity to act as an electron donor in reactions.
Electronic Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the first empty electron orbital.Relates to the molecule's capacity to act as an electron acceptor.
Electronic HOMO-LUMO GapΔEThe energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
Electronic Partial Atomic ChargesqDistribution of electron density over the atoms.Important for understanding electrostatic interactions with biological targets.

Exploration of 3,5 Dimethoxy 2 Phenylphenol Derivatives: Design, Synthesis, and Functional Assessment

Rational Design Principles for Novel Analogues

The rational design of new molecules based on the 3,5-Dimethoxy-2-phenylphenol scaffold is guided by established principles of medicinal chemistry and materials science. The goal is to create analogues with enhanced potency, selectivity, or novel functionalities.

A key principle involves leveraging the existing structural features of the core molecule. The hydroxyl and methoxy (B1213986) groups are hydrogen bond donors and acceptors, and their positions can be critical for interaction with biological targets. For instance, in many biologically active phenols, the hydroxyl group forms crucial hydrogen bonds with target proteins, while methoxy groups can influence solubility and electronic properties. researchgate.net The design process often begins by identifying a biological target, such as an enzyme or receptor. For example, protein tyrosine phosphatases (PTPs), which are implicated in various diseases, are a known target for phenol-containing inhibitors. The active sites of PTPs are often highly conserved and positively charged, making negatively charged or polar groups on an inhibitor crucial for binding.

Computational methods, such as molecular docking, are integral to modern rational design. researchgate.netnih.gov These techniques model the interaction between a potential drug molecule and its target protein, allowing researchers to predict binding affinity and orientation. This in silico approach helps prioritize which derivatives to synthesize, saving time and resources. For example, in the design of new anticancer agents, derivatives of 1,2-benzothiazine were rationally designed to interact with topoisomerase II, and molecular docking was used to predict their binding capabilities. nih.gov

Another design strategy is structural modification based on known structure-activity relationships (SAR). This involves making systematic changes to the parent molecule and observing the effect on its activity. For the this compound scaffold, this could involve:

Varying Substituents: Replacing or adding functional groups on either phenyl ring to enhance properties like lipophilicity or target-specific interactions. beilstein-journals.org

Modifying the Core: Altering the biphenyl (B1667301) linkage to change the molecule's conformation and rigidity.

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve biological effect or metabolic stability.

Synthesis and Characterization of Structurally Diverse Derivatives

The synthesis of derivatives of this compound relies on a variety of organic chemistry reactions to build the core structure and introduce functional diversity. The choice of synthetic route often depends on the desired substitution pattern.

One common approach to creating biphenyl systems is through cross-coupling reactions. However, for highly substituted phenols, multi-step procedures are often necessary. A general strategy might involve the synthesis of two separate, functionalized benzene (B151609) rings followed by a coupling reaction. For instance, a substituted aniline (B41778) can be a precursor for creating polysubstituted phenylphenols. researchgate.net

More specific and regioselective methods like directed ortho metalation (DoM) are particularly powerful. acs.org In this strategy, a directed metalation group (DMG) on one of the rings, such as an O-carbamate, directs a strong base to remove a proton from an adjacent position. This creates a nucleophilic site that can then react with an electrophile to build the second ring or add a substituent. The aryl O-carbamate is considered one of the most effective DMGs for this purpose. acs.org A directed remote metalation strategy has been specifically described for the synthesis of a closely related compound, 3,5-dimethoxy-2-(pyridin-3-yl)phenyl N,N-diethylcarbamate, highlighting the utility of this approach for creating complex, substituted biaryls. d-nb.info

Other synthetic methods for related structures include:

Condensation Reactions: Aldol condensation between substituted acetophenones and benzaldehydes can produce chalcones, which can then undergo oxidative cyclization to form flavonoid structures, a class of polyphenol compounds. nih.gov

Diels-Alder Reactions: Substituted furans can react with dienophiles to form cycloadducts, which can then be converted to highly substituted phenols, sometimes using microwave irradiation to speed up the process. researchgate.net

Cyclization Reactions: The formation of triazine rings has been achieved by reacting components like metformin (B114582) with polyphenolic compounds such as magnolol (B1675913) in the presence of a catalyst. mdpi.comresearchgate.net

Once synthesized, the new derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. nih.govmdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) provides the exact molecular formula. mdpi.comnih.gov

Infrared (IR) Spectroscopy: This technique identifies the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups. nih.gov

X-ray Crystallography: When a suitable single crystal can be grown, this method provides unambiguous proof of the molecule's three-dimensional structure and stereochemistry. nih.govresearchgate.net

Comparative Analysis of Biological Activities Across Derivative Series

A crucial step in the development of novel compounds is the systematic evaluation of their biological activity. By synthesizing a series of structurally related derivatives and testing them in relevant assays, researchers can establish structure-activity relationships (SAR). This analysis reveals which molecular features are essential for the desired biological effect.

For example, a study on new, highly substituted phenol (B47542) derivatives isolated from a marine fungus screened the compounds for their ability to inhibit nitric oxide (NO) production, an indicator of anti-inflammatory potential. nih.gov This comparative screening identified specific compounds, trieffusols C and D, as having moderate inhibitory activity, with IC₅₀ values between 51.9 and 55.9 μM. nih.gov Such data allows for direct comparison of potency within a chemical series.

In a different context, the catalytic activity of phenotellurazine derivatives was systematically optimized by altering substituents on the aromatic rings. beilstein-journals.org The parent catalyst was compared against derivatives with methoxy and dimethylamino groups. The results, summarized in the table below, demonstrate how a seemingly small structural change—from a methoxy to a dimethylamino group—can significantly impact chemical reactivity.

Comparative Catalytic Activity of Phenotellurazine Derivatives beilstein-journals.org
Catalyst DerivativeKey SubstituentReaction Yield (at 3h, 1 mol% loading)
PTeZ22-methoxy45%
PTeZ152,8-dimethoxy68%
PTeZ162-dimethylamino74%

This type of comparative analysis is fundamental to lead optimization. It provides clear, quantitative data that guides the design of the next generation of derivatives with improved performance, whether that be enhanced biological activity, increased catalytic efficiency, or other desired functional profiles.

Structure-Based Lead Optimization for Specific Bioactive Profiles

Structure-based lead optimization is a sophisticated design strategy that uses the three-dimensional structure of a biological target to guide the modification of a lead compound. This approach aims to maximize the compound's affinity and selectivity for its target, thereby enhancing its desired biological effect.

The process typically begins with the identification of a lead compound that shows some activity against a target protein whose structure has been determined, often through X-ray crystallography or NMR. Molecular docking simulations are then used to predict how the lead compound binds to the active site of the protein. nih.gov These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and amino acid residues in the target. researchgate.net

Based on this structural insight, chemists can rationally design new derivatives to improve these interactions. For example, if the model shows an unfilled hydrophobic pocket in the active site, a derivative with an added lipophilic group at the corresponding position can be synthesized to fill that space and increase binding affinity. nih.gov

An advanced algorithm for this purpose is "LeadOp+R," which performs structure-based lead optimization while simultaneously considering the synthetic feasibility of the proposed molecules. nih.gov The program starts with a known ligand and identifies fragments that can be replaced. It then searches for building blocks and uses a database of chemical reactions to "grow" new molecules within the active site, optimizing for favorable interactions at each step. nih.gov This methodology has been successfully applied to design improved inhibitors for targets like Tie-2 kinase and human 5-lipoxygenase. nih.gov

This iterative cycle of design, synthesis, and testing is the hallmark of modern drug discovery. For a scaffold like this compound, structure-based optimization could be used to develop highly selective inhibitors for targets such as:

Protein Tyrosine Phosphatases (PTPs): As mentioned, these enzymes are critical in cell signaling, and their inhibition is a strategy for treating autoimmune diseases.

Topoisomerase II: This enzyme is a target for several established anticancer drugs. Designing new derivatives to bind effectively to the DNA-Topo II complex is a rational approach to developing new chemotherapeutics. nih.gov

By combining detailed structural information with advanced computational tools, structure-based lead optimization provides a powerful pathway to convert a promising chemical scaffold into a highly effective and specific bioactive compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dimethoxy-2-phenylphenol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, analogous methoxy-substituted phenols are synthesized via Ullmann coupling or Friedel-Crafts alkylation under inert atmospheres (e.g., nitrogen) with catalysts like cesium carbonate in DMF . Optimization includes temperature control (50–100°C), solvent selection (polar aprotic solvents enhance reactivity), and purification via column chromatography using hexane/ethyl acetate gradients . Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for data refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are analyzed for unit cell parameters and space group symmetry. The SHELX suite (SHELXL for refinement) is widely used for solving structures, leveraging direct methods and Fourier synthesis to resolve hydrogen-bonding networks . Graph-set analysis (e.g., Etter’s rules) helps classify intermolecular interactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for O–H stretches (~3200 cm⁻¹ for phenolic OH) and C–O–C stretches (~1250 cm⁻¹ for methoxy groups) .
  • NMR : In 1H^1H-NMR, methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons appear as multiplet signals (δ 6.5–7.5 ppm). 13C^{13}C-NMR shows methoxy carbons at δ 55–60 ppm and aromatic carbons at δ 100–160 ppm .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 260.1 for C₁₄H₁₄O₃) .

Advanced Research Questions

Q. How do computational methods like DFT predict the thermochemical properties of this compound, and how do these compare to experimental data?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates bond dissociation energies, ionization potentials, and electron affinities. Basis sets like 6-31G(d,p) model electron correlation for methoxy and phenyl groups . Experimental validation involves calorimetry (e.g., combustion enthalpy) and gas-phase ion energetics (via mass spectrometry). Discrepancies >2.4 kcal/mol between DFT and experiment suggest recalibration of exchange-correlation terms .

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence crystallographic stability?

  • Methodological Answer : Hydrogen bonding (O–H···O) and π-π stacking between phenyl rings are critical. Graph-set analysis (e.g., R22(8)R_2^2(8) motifs) reveals dimeric hydrogen-bonded units, while van der Waals interactions between methoxy groups contribute to layer formation . Thermal stability studies (TGA/DSC) correlate packing efficiency with melting points (e.g., mp 146–149°C for similar trimethoxyphenols ).

Q. How can researchers resolve contradictions in reactivity data for this compound under varying pH and solvent conditions?

  • Methodological Answer : Systematic kinetic studies under controlled pH (e.g., buffered aqueous/organic mixtures) identify nucleophilic vs. electrophilic pathways. For example, methoxy groups deactivate the ring in acidic conditions but enhance electron density in basic media. HPLC or GC-MS tracks degradation products, while computational solvation models (e.g., COSMO-RS) predict solvent effects on reaction barriers .

Q. What strategies are recommended for incorporating this compound into drug design, particularly for targeting enzyme inhibition?

  • Methodological Answer : Docking studies (AutoDock Vina) model interactions with active sites (e.g., cyclooxygenase-2 due to structural similarity to salicylates ). Substituent modifications (e.g., replacing –OH with –OCH₃) are guided by Hammett σ values to balance lipophilicity (LogP) and binding affinity. In vitro assays (e.g., IC₅₀ determination) validate predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.